5,5',6,6'-Tetraphenyl-3,3'-bi-1,2,4-triazine

Description

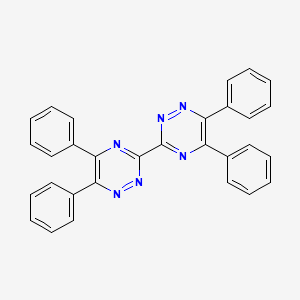

5,5',6,6'-Tetraphenyl-3,3'-bi-1,2,4-triazine (CAS 182057-20-1, C₃₀H₂₀N₆) is a π-electron-deficient heterocyclic compound with two 1,2,4-triazine rings connected via a C–C bond at the 3,3′-positions. Each triazine ring is substituted with phenyl groups at the 5,6- and 5′,6′-positions, conferring steric bulk and hydrophobicity. This compound has garnered attention for its applications in:

- Anticancer Research: As a cytotoxic agent against breast cancer cells (IC₅₀ values in low micromolar ranges) .

- Coordination Chemistry: As a ligand in luminescent Pt(II) complexes due to its rigid, planar structure .

- Organic Synthesis: As a precursor for 6,6′-disubstituted bipyridines via Diels-Alder/retro-Diels-Alder (DA-rDA) reactions .

Properties

IUPAC Name |

3-(5,6-diphenyl-1,2,4-triazin-3-yl)-5,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N6/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23)33-35-29(31-25)30-32-26(22-15-7-2-8-16-22)28(34-36-30)24-19-11-4-12-20-24/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFAPSRWCWFNGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566344 | |

| Record name | 5,5',6,6'-Tetraphenyl-3,3'-bi-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93372-16-8 | |

| Record name | 5,5',6,6'-Tetraphenyl-3,3'-bi-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’,6,6’-Tetraphenyl-3,3’-bi-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with aromatic aldehydes or ketones, followed by cyclization to form the triazine ring. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,5’,6,6’-Tetraphenyl-3,3’-bi-1,2,4-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

Substitution: The phenyl groups attached to the triazine core can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce various substituted phenyl-triazine compounds.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C30H20N6

Molecular Weight : 464.5 g/mol

CAS Number : 93372-16-8

The compound features a bi-1,2,4-triazine core with four phenyl groups at the 5, 5’, 6, and 6’ positions. This unique structure contributes to its stability and reactivity, making it a valuable subject of research.

Chemistry

-

Building Block for Organic Synthesis :

- Used as a precursor in the synthesis of more complex organic molecules.

- Facilitates the development of novel materials with tailored properties.

-

Chemical Reactions :

- Undergoes oxidation and reduction reactions to form various derivatives.

- Substitution reactions can modify phenyl groups for enhanced functionality.

Biology

-

Biological Activity Exploration :

- Investigated for potential interactions with biomolecules.

- Studies suggest it may bind to specific receptors or enzymes affecting cellular processes.

-

Mechanism of Action :

- The compound's effects are mediated through its interaction with molecular targets within biological systems.

Medicine

-

Therapeutic Potential :

- Explored as a candidate for drug development due to its unique structure and biological activity.

- Potential applications in treating diseases through targeted molecular interactions.

-

Case Studies :

- Research has indicated promising results in preclinical studies assessing its efficacy against various diseases.

Industry

-

Advanced Materials Production :

- Utilized in creating materials with specific optical or electronic properties.

- Applications include photonic devices and sensors due to its unique electronic characteristics.

-

Industrial Processes :

- Employed as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5’,6,6’-Tetraphenyl-3,3’-bi-1,2,4-triazine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

Anticancer Agents:

- This compound : Exhibits potent cytotoxicity (IC₅₀: 0.8–1.2 µM) against MCF-7 breast cancer cells, attributed to mTOR inhibition .

- 5,5′-6,6′-Tetraphenyl-bis-(1,2,4-triazine)-3,3′-disulfide : Higher activity (IC₅₀: 0.5 µM) due to sulfur bridges enhancing membrane permeability .

- 3,3′-Disubstituted 5,5′-bi(1,2,4-triazine) derivatives : Alkoxy substituents (e.g., methoxy) reduce cytotoxicity but improve antimalarial activity (IC₅₀: 15 nM vs. Plasmodium falciparum) .

Antimalarial Agents:

- 3,3′-Bis(trifluoromethyl)-5,5′-bi(1,2,4-triazine) : IC₅₀ of 10 nM against P. falciparum, with trifluoromethyl groups enhancing metabolic stability .

Crystal Packing:

- Tetraphenyl derivative : Forms molecular layers via C–H···π interactions (phenyl-to-triazine), enhancing thermal stability (decomposition >300°C) .

- Tetramethyl derivative : Layers stabilized by C–H···π interactions between methyl groups and triazine rings, with lower melting point (122–123°C vs. >250°C for tetraphenyl) .

Critical Analysis of Substituent Effects

- Phenyl vs. Methyl Groups : Phenyl substituents enhance π-π stacking and cytotoxicity but reduce solubility. Methyl groups improve solubility but diminish bioactivity .

- Sulfur Bridges : Introduce disulfide bonds (e.g., 3,3′-disulfide) to increase membrane permeability and anticancer potency .

- Electron-Withdrawing Groups : Trifluoromethyl or nitro groups improve metabolic stability and antimalarial efficacy .

Biological Activity

5,5',6,6'-Tetraphenyl-3,3'-bi-1,2,4-triazine is a complex organic compound characterized by its unique structural properties and potential applications in various scientific fields. The compound consists of a bi-1,2,4-triazine core with four phenyl groups attached at the 5, 5’, 6, and 6’ positions. This configuration contributes to its stability and reactivity, making it a subject of interest in biological research.

- Molecular Formula : C30H20N6

- Molecular Weight : 464.5 g/mol

- CAS Number : 93372-16-8

Synthesis

The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and aromatic aldehydes or ketones. Catalysts and specific solvents are often utilized to optimize yield and purity during the synthesis process.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert effects by binding to specific receptors or enzymes that influence cellular processes. Research indicates that its mechanism of action can involve:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to specific receptors influencing signaling pathways.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

- Antimicrobial Activity : Research has shown that triazine derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies indicate that certain triazines can inhibit the growth of Mycobacterium tuberculosis through mechanisms involving nitric oxide (NO) release and inhibition of cell wall biosynthesis enzymes like InhA .

- Antitumor Potential : Investigations into the cytotoxic effects of triazine compounds have revealed promising results against cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the triazine core can enhance potency against specific cancer types.

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties of triazines through modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells.

Antitubercular Activity

A study highlighted the optimization of triazine compounds for antitubercular activity. The compound JSF-2019 demonstrated potent in vitro efficacy with a minimum inhibitory concentration (MIC) of 150 nM against Mycobacterium tuberculosis. The mechanism involved NO- release and inhibition of the enoyl-acyl carrier protein reductase (InhA), which is crucial for mycobacterial cell wall synthesis .

| Compound | MIC (nM) | CC50 (μM) | Mechanism |

|---|---|---|---|

| JSF-2019 | 150 | 9.6 | NO- release & InhA inhibition |

Cytotoxicity Assessment

In another study assessing cytotoxicity against Vero cells (African green monkey kidney cells), the compound exhibited a CC50 value indicating acceptable safety margins for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 5,5',6,6'-Tetraphenyl-3,3'-bi-1,2,4-triazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) to assemble the biphenyl and triazine moieties. Key steps include:

- Precursor Preparation: Use halogenated triazine derivatives (e.g., chloro- or bromo-substituted triazines) and phenylboronic acids.

- Coupling Conditions: Optimize solvent (tetrahydrofuran or toluene), temperature (80–120°C), and catalyst loading (1–5 mol% Pd(PPh₃)₄) to minimize side reactions .

- Purification: Column chromatography or recrystallization from ethanol/dichloromethane mixtures improves purity (>95%). Yield variations (40–75%) depend on steric hindrance from phenyl groups and coupling efficiency .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- 1H NMR: Confirm phenyl proton environments (aromatic signals at δ 7.2–7.8 ppm) and absence of impurities (e.g., residual solvents).

- IR Spectroscopy: Identify triazine ring vibrations (C=N stretching at ~1550 cm⁻¹) and aryl C-H stretches (~3050 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 589.2) and isotopic patterns consistent with C₃₆H₂₄N₆ .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine particulates.

- Waste Disposal: Segregate organic waste containing triazine derivatives for incineration to prevent environmental release .

Advanced Research Questions

Q. How do electronic properties of this compound support its application in organic electronics?

Methodological Answer: The extended π-conjugation and electron-deficient triazine core enable:

- Charge Transport: Electrochemical analysis (cyclic voltammetry) reveals a LUMO level of −3.2 eV, suitable for electron-transport layers in OLEDs .

- Photophysical Studies: UV-Vis spectroscopy shows absorption maxima at 360–380 nm (π→π* transitions), while fluorescence quenching experiments assess exciton diffusion efficiency .

- Computational Modeling: Density Functional Theory (DFT) simulations correlate HOMO/LUMO distributions with experimental charge mobility .

Q. How can researchers resolve contradictions in reported catalytic activity data for triazine-based systems?

Methodological Answer:

- Controlled Replication: Standardize substrate ratios (e.g., 1:1.2 for triazine:aryl halide) and catalyst batches to isolate variables.

- In Situ Monitoring: Use techniques like HPLC or reaction calorimetry to track intermediate formation and side reactions.

- Surface Analysis: XPS or TEM can identify catalyst decomposition products (e.g., Pd black) that reduce activity over time .

Q. What advanced separation techniques improve purity for large-scale synthesis?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Employ C18 columns with acetonitrile/water gradients (70:30 to 95:5) to isolate stereoisomers.

- Crystallization Optimization: Screen solvents (e.g., DMF/EtOH mixtures) to enhance crystal lattice packing and reduce occluded impurities .

Q. How can AI-driven computational methods predict reaction pathways for novel triazine derivatives?

Methodological Answer:

- Machine Learning (ML): Train models on existing triazine reaction datasets (e.g., rate constants, yields) to predict optimal conditions for new substrates.

- Quantum Chemistry Simulations: Use Gaussian or ORCA software to calculate transition-state energies and identify kinetically favorable pathways .

Q. What methodologies quantify environmental persistence of this compound?

Methodological Answer:

- Hydrolysis Studies: Monitor degradation at pH 4–9 (25–50°C) via LC-MS to detect breakdown products (e.g., phenyltriazine fragments).

- Photodegradation: Expose samples to UV light (λ = 254 nm) and track half-life using TOC analysis .

Tables of Key Data

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 3–5 mol% Pd(PPh₃)₄ | Increases coupling efficiency |

| Temperature | 100–110°C | Balances rate vs. decomposition |

| Solvent Polarity | Low (toluene) | Reduces side reactions |

Q. Table 2. Spectroscopic Benchmarks

| Technique | Key Peaks/Data | Structural Confirmation |

|---|---|---|

| 1H NMR | δ 7.2–7.8 (m, 20H) | Phenyl group integration |

| IR | 1550 cm⁻¹ (C=N) | Triazine ring identity |

| HRMS | m/z 589.2 [M+H]+ | Molecular formula match |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.